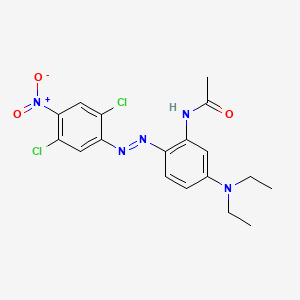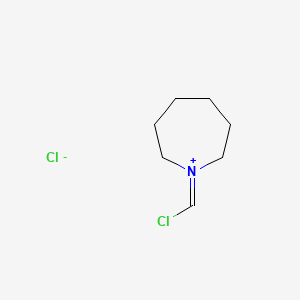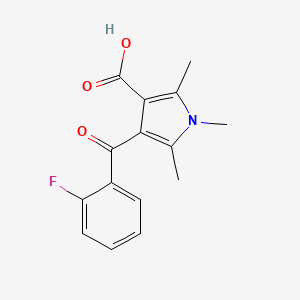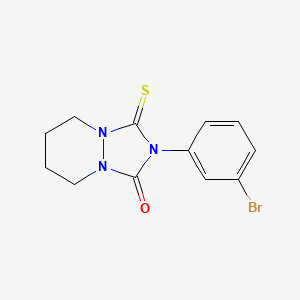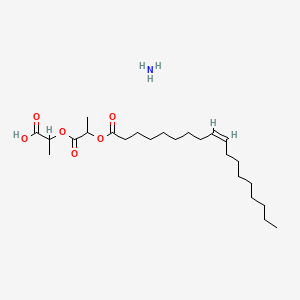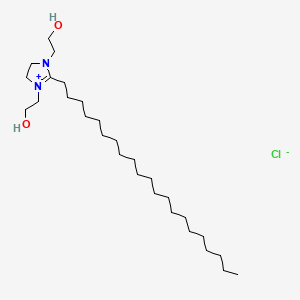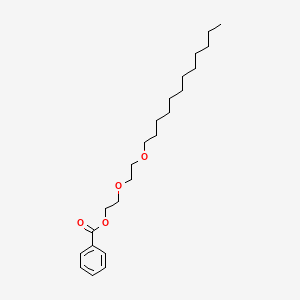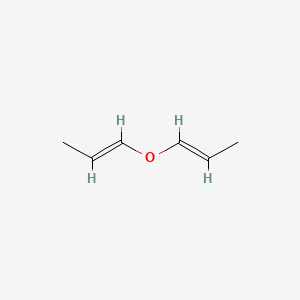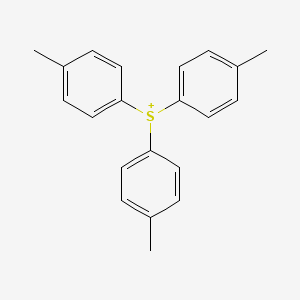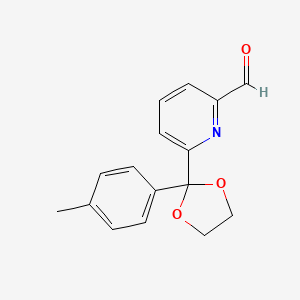
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a carbaldehyde group and a dioxolane ring attached to a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde typically involves the formation of the dioxolane ring followed by its attachment to the pyridine ring. One common method involves the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with 2-pyridinecarboxaldehyde under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid.
Reduction: 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid: An oxidized derivative with different chemical properties.
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-methanol:
2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine: A compound lacking the aldehyde group, which may exhibit different reactivity and applications.
Uniqueness
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde is unique due to the presence of both the dioxolane ring and the aldehyde group, which confer specific reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
87848-97-3 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C16H15NO3/c1-12-5-7-13(8-6-12)16(19-9-10-20-16)15-4-2-3-14(11-18)17-15/h2-8,11H,9-10H2,1H3 |
Clave InChI |
NZHAUOLVIWXXBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(OCCO2)C3=CC=CC(=N3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



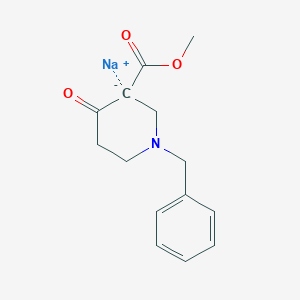
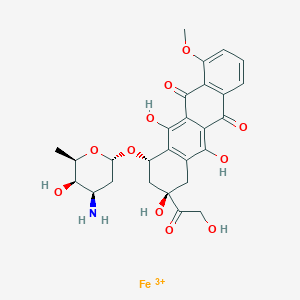
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
